molecular formula C10H10FN3O2 B1473880 Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1443538-37-1

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1473880
CAS No.: 1443538-37-1
M. Wt: 223.2 g/mol
InChI Key: YYLHTYNLZJFIMG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H10FN3O2 and its molecular weight is 223.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLHTYNLZJFIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2703782-49-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

Chemical Formula : C₁₀H₁₁ClFN₃O₂
Molecular Weight : 259.66 g/mol
Structure : The compound features a pyrazole ring fused to a pyridine structure with an amino group and a fluorine atom, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to specific enzymes and receptors, potentially acting as an inhibitor or modulator. Such interactions can lead to significant biological effects, including:

  • Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Overview

Activity Type Description
Anticancer Properties Investigated for selective inhibition of cancer cell proliferation.
Enzyme Inhibition Potential as a selective inhibitor for specific protein kinases.
Antimicrobial Effects Early studies indicate activity against certain bacterial strains.

Research Findings

Recent studies have explored the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activity. This compound is part of this family and has been evaluated for its unique properties:

  • Anticancer Studies : A study indicated that derivatives of pyrazolo compounds demonstrate significant anticancer activity through apoptosis induction in cancer cell lines .
  • Kinase Inhibition : Structural analysis has shown that modifications in the pyrazolo ring can enhance selectivity for kinases like p38 MAPK, suggesting a pathway for developing targeted cancer therapies .
  • Fluorination Effects : The incorporation of fluorine has been linked to improved bioavailability and efficacy in drug candidates, making it a key feature in the design of new therapeutics .

Case Study 1: Anticancer Activity

A series of compounds based on pyrazolo scaffolds were tested against various cancer cell lines, with this compound showing promising results in inhibiting cell growth at micromolar concentrations.

Case Study 2: Enzymatic Inhibition

Research demonstrated that derivatives similar to this compound effectively inhibited p38 MAP kinase activity, which is crucial in inflammatory responses and cancer progression .

Scientific Research Applications

Anticancer Activity

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has shown potential as an anticancer agent. Studies indicate that derivatives of pyrazolo[1,5-a]pyridine compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from 5-aminopyrazole have been synthesized and evaluated for their activity against human colon carcinoma (Colo-205) cell lines, demonstrating significant antitumor properties .

Neuropeptide Y Receptor Antagonism

Research has identified derivatives of this compound as effective antagonists of neuropeptide Y Y1 receptors. These compounds exhibit high binding affinity and selectivity, suggesting their potential use in treating conditions related to neuropeptide signaling .

Anti-inflammatory Properties

The compound's structural analogs have been investigated for their anti-inflammatory effects. The presence of the amino and fluorine substituents is believed to enhance the anti-inflammatory activity by modulating key signaling pathways involved in inflammatory responses .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing various pyrazolo derivatives. Its reactivity allows for the formation of fused heterocycles through cyclocondensation reactions with other electrophiles, leading to compounds with diverse biological activities .

Fluorescent Probes

Recent studies have explored the optical properties of pyrazolo derivatives, including this compound. These compounds can be utilized as fluorescent probes in biological imaging due to their unique photophysical properties .

Development of Fluorescent Materials

The incorporation of this compound into polymer matrices has been studied for developing advanced materials with fluorescent properties. These materials can be applied in sensors and optoelectronic devices due to their tunable optical characteristics .

Case Studies

StudyApplicationFindings
Buriol et al., 2018Anticancer ActivityDemonstrated cytotoxicity against Colo-205 cell lines; effective in reducing tumor growth .
Griffith et al., 2017Neuropeptide Y Receptor AntagonismHigh binding affinity for Y1 receptors; potential therapeutic applications for obesity and anxiety disorders .
Recent Optical StudiesFluorescent ProbesIdentified as effective fluorescent probes for biological imaging; exhibited desirable photophysical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
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Reactant of Route 2
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.